Enhanced Lipophilicity (cLogP) Relative to 3-Methyl Analog Drives Membrane Permeability Differences
The target compound (3-isopropyl) has a computed XLogP3-AA of 3.9, compared to an estimated XLogP3-AA of approximately 3.2 for the 3-methyl analog 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 753468-45-0), a difference of 0.7 log units. This difference is driven by the additional methylene groups in the isopropyl substituent [1]. Lipophilicity influences passive membrane permeability, with an optimal cLogP range for CNS drugs typically between 2-5; the shift from 3.2 to 3.9 represents a measurable change that can affect absorption and distribution properties [2].
| Evidence Dimension | cLogP (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | ~3.2 (estimated for 3-methyl analog) |
| Quantified Difference | Δ 0.7 log units |
| Conditions | Computed using XLogP3 3.0 algorithm; PubChem 2025.09.15 release [1] |
Why This Matters
A cLogP difference of 0.7 log units indicates that the target compound is approximately 5-fold more lipophilic than the methyl analog, directly impacting passive membrane permeability predictions in cell-based assays and requiring different formulation strategies for in vivo studies.
- [1] PubChem Compound Summary. 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. CID 16443410. Computed XLogP3-AA = 3.9. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Class-level guidance on cLogP impact on permeability). View Source
